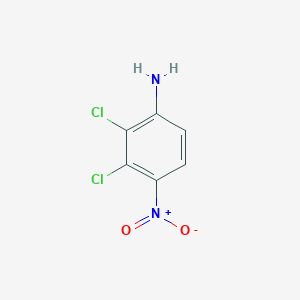

2,3-Dichloro-4-nitroaniline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHXXTUGYSFUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388462 | |

| Record name | 2,3-dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-14-2, 69951-03-7 | |

| Record name | Benzenamine, ar,ar-dichloro-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Classical and Established Synthetic Pathways

Nitration of 2,3-Dichloroaniline (B127971) Precursors

The synthesis of 2,3-dichloro-4-nitroaniline can be achieved through the nitration of a corresponding dichloroaniline precursor. ontosight.ai This process involves the introduction of a nitro group (-NO2) onto the aromatic ring. The nitration of o-dichlorobenzene, for instance, yields a mixture of 2,3-dichloronitrobenzene (B165493) and 3,4-dichloronitrobenzene. acs.org The separation of these isomers can be challenging due to their similar boiling points. acs.org

A common method for nitration involves using a combination of nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agent. kochi-tech.ac.jp This mixture generates the nitronium ion (NO2+), which is the electrophile that attacks the benzene (B151609) ring. The reaction conditions, such as temperature and reactant ratios, are crucial for controlling the selectivity and yield of the desired product. kochi-tech.ac.jpgoogle.com For example, the nitration of 1,2,3-trichlorobenzene (B84244) to produce 2,3,4-trichloronitrobenzene (B101362), a precursor for a related isomer, is carried out at temperatures between 45-60 °C. google.com

The position of the nitro group is directed by the existing substituents on the aniline (B41778) ring. In the case of acetanilide, the acetamido group directs the incoming nitro group to the ortho and para positions, with the para product being the major isomer. magritek.com

Ammonolysis Reactions for Halo-nitroaniline Synthesis

Ammonolysis is a key reaction for synthesizing nitroanilines from halogenated nitrobenzene (B124822) precursors. This nucleophilic aromatic substitution reaction involves the displacement of a halogen atom by an amino group from ammonia (B1221849) (NH3) or an ammonia source like aqueous ammonia. researchgate.net

For instance, 2,3-dichloro-6-nitroaniline (B1587157) is synthesized via the ammonolysis of 2,3,4-trichloronitrobenzene using aqueous ammonia in an organic solvent at elevated temperatures (120–150 °C) and pressure. google.com The reaction often requires a catalyst, such as copper(I) chloride, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide to facilitate the reaction between the organic and aqueous phases. chemicalbook.com The use of aprotic polar solvents can also promote the reaction by polarizing the ammonia molecule. google.com

The efficiency of ammonolysis can be high under optimized conditions. For example, the reaction of o-dinitrobenzene with aqueous ammonia can yield o-nitroaniline in 87% yield. researchgate.net Similarly, p-dinitrobenzene can be converted to p-nitroaniline with an 86% yield. researchgate.net

Table 1: Examples of Ammonolysis Reactions for Nitroaniline Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

| 3,4-Dichloronitrobenzene | Aqueous ammonia, CuCl, Tetrabutylammonium bromide | 2-Chloro-4-nitroaniline (B86195) | Not specified | chemicalbook.com |

| 2,3,4-Trichloronitrobenzene | Aqueous ammonia | 2,3-Dichloro-6-nitroaniline | Not specified | google.com |

| o-Dinitrobenzene | Aqueous ammonia | o-Nitroaniline | 87% | researchgate.net |

| p-Dinitrobenzene | Aqueous ammonia | p-Nitroaniline | 86% | researchgate.net |

| m-Dinitrobenzene | Aqueous ammonia | m-Nitroaniline | 45% | researchgate.net |

| Trinitrobenzene | Aqueous ammonia | 3,5-Dinitroaniline | 84% | researchgate.net |

Multi-step Reaction Sequences Involving this compound Precursors

The synthesis of substituted anilines like this compound often involves multi-step reaction sequences. magritek.com These sequences allow for the controlled introduction of different functional groups onto the benzene ring. A common strategy involves the protection of the amino group, followed by electrophilic aromatic substitution, and finally deprotection. magritek.com

For example, the synthesis of p-nitroaniline from acetophenone (B1666503) involves the following steps:

Oxime formation: Acetophenone is reacted with hydroxylamine (B1172632) to form acetophenone oxime. magritek.com

Beckmann rearrangement: The oxime undergoes a rearrangement in the presence of a strong acid to form acetanilide. magritek.com

Nitration: Acetanilide is nitrated to yield p-nitroacetanilide as the major product. magritek.com

Hydrolysis: The p-nitroacetanilide is hydrolyzed to produce p-nitroaniline. magritek.com

Another multi-step approach starts with 1,4-dichlorobenzene, which undergoes nitration and subsequent reaction with alcoholic ammonia to form 2,5-dichloro-4-nitroaniline (B1582098). chemicalbook.com These multi-step syntheses provide a versatile platform for creating a wide range of substituted anilines. libretexts.org

Advancements in Green Chemistry for this compound Synthesis

Microwave-Assisted Synthesis Protocols for Substituted Nitroanilines

Microwave-assisted organic synthesis has emerged as a green chemistry approach, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often solvent-free conditions. dergipark.org.trclockss.orgorientjchem.org

Several studies have demonstrated the successful application of microwave irradiation for the synthesis of substituted nitroanilines and related heterocyclic compounds. For example, the hydrolysis of N-(3-chloro-4-fluoro-2-nitro Phenyl) acetamide (B32628) to 3-chloro-4-fluoro-2-nitroaniline (B11904275) was achieved in just 5 minutes using microwave heating, compared to 1 hour by conventional methods. orientjchem.org Similarly, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil (B1666583) to form a quinoxaline (B1680401) derivative was completed in 90 seconds under microwave irradiation. orientjchem.org

Microwave-assisted protocols have also been developed for the one-pot synthesis of 2-substituted benzimidazoles from 2-nitroanilines with high yields in as little as 5 minutes. dergipark.org.trresearchgate.net These methods are considered environmentally friendly due to their efficiency and reduced energy consumption. clockss.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method Time | Microwave-Assisted Time | Reference |

| Hydrolysis of N-(3-chloro-4-fluoro-2-nitro Phenyl) acetamide | ~1 hour | 5 minutes | orientjchem.org |

| Cyclization of 3-chloro-4-fluorobenzene-1,2-diamine with benzil | ~1 hour | 90 seconds | orientjchem.org |

| Synthesis of substituted quinoxaline derivatives | ~14 hours | 1 hour | orientjchem.org |

Sustainable Catalytic Approaches in Related Nitroaniline Synthesis

The development of sustainable catalytic systems is a key focus in green chemistry, aiming to replace stoichiometric reagents with more environmentally benign and recyclable catalysts. For the synthesis and transformation of nitroanilines, several innovative catalytic approaches have been explored.

The reduction of nitroaromatics to anilines is a fundamental transformation, and various nanocatalytic systems have been developed for this purpose. researchgate.net These often involve nanoparticles of metals like gold (Au) or silver (Ag) supported on materials such as silica (B1680970) or magnetic nanoparticles. researchgate.netmdpi.com For instance, Fe3O4-guar gum nanocomposites have been used for the catalytic reduction of p-nitroaniline, demonstrating a green and efficient method. nih.gov Similarly, Fe3O4 spheres decorated with Group 11 metal nanoparticles (Cu, Ag, Au) have shown high catalytic activity in the reductive oligomerization of 4-nitroaniline (B120555). acs.org

In addition to reduction, catalytic methods are being developed for the synthesis of heterocyclic compounds from nitroaniline precursors. A notable example is the cobalt-catalyzed synthesis of 2-substituted benzimidazoles from o-nitroanilines and alcohols. acs.org This process operates via a hydrogen autotransfer mechanism, avoiding the need for external redox reagents and expensive ligands, thus presenting a more sustainable and atom-economical route. acs.org

Atom Economy and Waste Minimization in Synthesis

While specific green chemistry protocols for this compound are not extensively detailed in publicly available literature, principles of atom economy and waste minimization can be applied by analogy from the synthesis of its isomers, such as 2,3-dichloro-6-nitroaniline. google.com The industrial preparation of these related compounds often involves a two-step process: the nitration of a trichlorobenzene precursor followed by a controlled ammonolysis reaction.

Key strategies for minimizing waste in these analogous syntheses include the effective reclamation and recycling of materials. For instance, in the preparation of 2,3-dichloro-6-nitroaniline, the sulfuric acid, organic solvents like methyl tert-butyl ether (MTBE), and excess ammoniacal liquor used in the process can be recovered and reused in subsequent batches. rsc.org Similarly, in the synthesis of 2-chloro-4-nitroaniline, unreacted ammonia can be recovered and recycled. chemicalbook.com Another approach involves conducting the ammonolysis of the precursor, 2,3,4-trichloronitrobenzene, in water using a sulfur-containing catalyst. This method allows the filtrate to be replenished with ammonia and reused directly in the next production cycle, significantly reducing effluent. google.com

Table 1: Potential Waste Minimization Strategies in Dichloronitroaniline Synthesis

| Strategy | Description | Potential Benefit | Analogous Precursor |

|---|---|---|---|

| Solvent Recycling | Organic solvents, such as MTBE, used for extraction are recovered via distillation and reused. | Reduces consumption of virgin solvents and minimizes organic waste. | 2,3,4-Trichloronitrobenzene |

| Acid Reclamation | Sulfuric acid used as a medium in nitration is recovered and repurposed. rsc.org | Decreases acid waste and lowers raw material costs. | 1,2,3-Trichlorobenzene |

| Filtrate Reuse | Aqueous filtrate from the ammonolysis step is fortified with fresh ammonia and used in subsequent batches. google.com | Approaches near-zero wastewater discharge from the reaction step. | 2,3,4-Trichloronitrobenzene |

| Ammonia Recovery | Excess ammonia from the ammonolysis reaction is captured and led back into the process. chemicalbook.com | Improves atom economy and reduces air emissions. | 3,4-Dichloronitrobenzene |

Rational Design and Synthesis of this compound Derivatives

The presence of electron-withdrawing nitro and chloro groups makes the aromatic ring of this compound electron-deficient, thereby activating it for various chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups, such as a nitro group, at positions ortho or para to the leaving group (a halogen atom). libretexts.org In this compound, the nitro group at C-4 is ortho to the chlorine at C-3 and meta to the chlorine at C-2. This electronic arrangement strongly activates the chlorine at C-3 for substitution by nucleophiles. The general mechanism involves the addition of a nucleophile to the electron-deficient ring, forming a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. libretexts.org

This reactivity is a cornerstone for creating derivatives. For example, related compounds like 5-Chloro-4-fluoro-2-nitrobenzenamine readily undergo SNAr where the halogen is displaced by an amine, such as N-ethylpiperazine, in a solvent like DMSO. nih.gov Similarly, other chloro-nitroaromatic compounds can react with a variety of nucleophiles. vulcanchem.com

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Activated Nitroaromatics

| Substrate | Nucleophile | Product Type | Significance |

|---|---|---|---|

| 2,4,6-Trinitrochlorobenzene | Hydroxide (OH-) | Phenol derivative libretexts.org | Classic example of SNAr on a highly activated ring. |

| 5-Chloro-4-fluoro-2-nitrobenzenamine | N-Ethylpiperazine | Piperazinyl-substituted aniline nih.gov | Demonstrates substitution for building complex amine derivatives. |

| 2,3-Dichloroquinoxaline | Various Amines, Thiols, Alcohols | Substituted Quinoxalines udayton.edu | Highlights the versatility of substituting chlorines on an activated heterocyclic system. |

The amino (-NH₂) and nitro (-NO₂) groups of this compound are primary sites for functionalization, enabling the synthesis of a broad range of derivatives.

Amino Group Reactions: The amino group can undergo standard reactions common to anilines. It can be acylated, for instance with acetic anhydride, to form an amide. nih.gov This is often done to protect the amino group during subsequent reactions, such as nitration or oxidation. wikipedia.org The amino group is also the key handle for producing azo dyes. This is achieved through diazotization, where the aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive intermediate is then coupled with an electron-rich aromatic compound (a coupling partner) to form an azo compound, which is the basic structure of many vibrant dyes. wikipedia.org

Nitro Group Reactions: The most significant reaction of the nitro group in this context is its reduction to an amino group. This transformation is fundamental for synthesizing compounds that require two amino groups on the ring. The reduction can be achieved using various reagents, including metal-acid systems (like iron in acetic acid) or, more cleanly, via catalytic hydrogenation (H₂ gas with a palladium, platinum, or nickel catalyst). vulcanchem.com The resulting product, 2,3-dichloro-1,4-diaminobenzene, becomes a new building block for further synthesis.

The synthesis of fused heterocyclic rings like quinoxalines and benzimidazoles typically relies on precursors containing two reactive functional groups in an ortho (1,2) relationship on an aromatic ring.

Benzimidazole (B57391) Synthesis: The most common and direct route to a benzimidazole ring is the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene) with a carboxylic acid, an aldehyde, or their derivatives. organic-chemistry.orgpcbiochemres.com In this reaction, the two adjacent amino groups react to form the five-membered imidazole (B134444) ring fused to the benzene ring.

Quinoxaline Synthesis: Similarly, the standard synthesis of a quinoxaline involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil). rsc.orgsapub.org

To utilize this compound as a precursor for these specific ring systems, its nitro group at C-4 would first need to be reduced to form 2,3-dichloro-1,4-phenylenediamine. In this resulting molecule, the two amino groups are at positions 1 and 4, making them para to each other. Because this diamine is not an ortho-diamine, it is not a suitable precursor for the direct synthesis of benzimidazoles or quinoxalines through the conventional condensation pathways described above. It would instead be a precursor for other types of polymers or macrocycles where a para-linkage is required.

Compound Reference Table

Mechanistic Investigations of Reactivity and Transformation Pathways

Electrochemical Reduction Mechanisms of Nitroaniline Moieties

The electrochemical reduction of nitroaromatic compounds, including nitroanilines, is a well-studied process that can lead to various products depending on the reaction conditions. acs.orgnih.gov The reduction of the nitro group is a key transformation, often proceeding through a series of electron and proton transfer steps.

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

Studies on various nitroaniline derivatives have confirmed this four-electron pathway. iiste.org The reduction of the nitro group to hydroxylamine (B1172632) is a common feature observed across different substituted nitrobenzenes. iiste.orgresearchgate.net

The electrochemical reduction of nitroaromatics can involve several intermediate species. The initial reduction of the nitro group leads to a nitroso derivative, which is typically unstable and rapidly reduced to hydroxylamine. acs.org Under certain conditions, the hydroxylamine can undergo further reduction in a two-electron process to form the final amino product (aniline). researchgate.net

The formation of these intermediates is influenced by the electrode material and the electrolyte conditions. nih.govresearchgate.net For instance, the reduction of nitroaromatic compounds on some electrode surfaces has been shown to proceed via a fast four-electron reduction to the hydroxylamine intermediate, followed by a slower two-electron reduction to the amine. researchgate.net The slower rate of the second reduction step can be attributed to the saturation of the electrode surface with the hydroxylamine intermediate. researchgate.net

The electrochemical behavior of nitroanilines is significantly influenced by the nature and position of substituents on the aromatic ring, as well as the pH of the medium. acs.orgiiste.org

Substituent Effects: Electron-donating groups, such as the amino (-NH₂) group, generally make the reduction of the nitro group more difficult. iiste.org This is due to the increased electron density on the nitro moiety. iiste.org Conversely, electron-withdrawing groups facilitate the reduction. iiste.orgiiste.org The position of the substituent also plays a crucial role; for example, meta-nitroaniline is easier to reduce than ortho-nitroaniline. iiste.orgiiste.org This is attributed to the stronger electron-donating mesomeric effect of the amino group in the ortho and para positions compared to the meta position. iiste.org

pH Effects: The reduction potentials of nitroaromatic compounds are highly dependent on the pH of the solution, confirming the involvement of protons in the reduction process. acs.org As the pH changes, the reduction potentials can shift significantly. For example, the reduction potential of nitrobenzene (B124822) to phenylhydroxylamine varies by approximately 550 mV versus a saturated calomel (B162337) electrode (SCE) between pH 1 and pH 13. acs.org While reduction can occur under basic and neutral conditions, lower pH values (acidic conditions) are generally expected to favor the formation of amines. acs.org However, even in strongly acidic solutions, hydroxylamine can remain the primary intermediate. acs.org

The following table summarizes the effect of substituents on the reduction potential of nitrobenzene derivatives.

| Compound | Substituent Effect | Ease of Reduction |

| para-Nitrobenzaldehyde | Electron-withdrawing (-CHO) | Easier to reduce than para-nitroaniline iiste.orgiiste.org |

| meta-Nitroaniline | Less electron donation from -NH₂ | Easier to reduce than ortho-nitroaniline iiste.orgiiste.org |

| ortho-Nitroaniline | Strong electron donation from -NH₂ | More difficult to reduce than meta-nitroaniline iiste.org |

| para-Nitroaniline | Strong electron donation from -NH₂ | More difficult to reduce than para-nitrobenzaldehyde iiste.org |

Redox Transformations and Intermediate Species

Elucidation of Organic Reaction Mechanisms Involving 2,3-Dichloro-4-nitroaniline

The reactivity of this compound in organic reactions is largely dictated by the electron-withdrawing nature of the nitro group and the presence of chlorine atoms, which can act as leaving groups.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups like the nitro group. libretexts.org The presence of the nitro group in the para position to a halogen atom significantly facilitates this reaction by reducing the electron density of the aromatic ring and stabilizing the intermediate formed during the reaction. libretexts.orglibretexts.org

The generally accepted mechanism for SNAr involves two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, a chlorine atom), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgtotal-synthesis.com The aromaticity of the ring is temporarily lost in this step. libretexts.org

Elimination: The leaving group departs, taking the pair of electrons with it, and the aromaticity of the ring is restored. libretexts.org

The rate-determining step is typically the initial addition of the nucleophile. total-synthesis.com The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of electron-withdrawing groups at the ortho and para positions, which can delocalize the negative charge through resonance. libretexts.orglibretexts.org For this compound, the nitro group at the para position to the chlorine at C-1 (if numbering starts from the amino group) would strongly activate that chlorine for substitution.

It has also been noted that in some cases, nucleophilic addition can occur at a position occupied by a hydrogen atom, forming a σH adduct, a process that can be faster than addition at a halogen-substituted position. juniperpublishers.com

Catalytic transfer hydrogenation (CTH) is a widely used method for the reduction of nitro compounds to their corresponding anilines using a hydrogen donor in the presence of a catalyst. nih.gov Common hydrogen donors include ammonium (B1175870) formate (B1220265) and formic acid, often used with a palladium on carbon (Pd/C) catalyst. nih.govmdpi.com

In the case of halogen-substituted nitroarenes like this compound, CTH can lead to both the reduction of the nitro group and dehalogenation. nih.gov For instance, the CTH of 2-chloro-4-nitroaniline (B86195) using ammonium formate and a Pd/C catalyst resulted in a mixture of the desired 2-chloro-1,4-phenylenediamine and the dehalogenated product, 1,4-phenylenediamine. nih.gov This indicates that the reaction conditions must be carefully controlled to achieve selective reduction of the nitro group without cleaving the carbon-halogen bonds.

The mechanism of CTH with formic acid salts involves the decomposition of the salt on the catalyst surface to produce hydrogen, which then acts as the reducing agent. nih.gov

Cyclization Reaction Mechanisms

The cyclization of this compound is a key transformation for the synthesis of various heterocyclic compounds, most notably substituted benzimidazoles. These reactions typically proceed through a one-pot reductive cyclization mechanism, where the nitro group is reduced in situ, followed by condensation with a carbonyl compound and subsequent ring closure.

The most prevalent cyclization pathway involves the reaction of this compound with an aldehyde in the presence of a reducing agent. This process is a tandem or domino reaction that efficiently constructs the benzimidazole (B57391) scaffold. The generally accepted mechanism involves several key steps:

In Situ Reduction of the Nitro Group : The reaction is initiated by the reduction of the nitro group (-NO₂) of the this compound substrate to an amino group (-NH₂). This transformation is critical as it generates the reactive intermediate, 2,3-dichloro-1,4-phenylenediamine, which possesses the necessary vicinal diamine functionality for cyclization. A variety of reducing systems have been employed for this step. organic-chemistry.orgpcbiochemres.comscispace.com

Condensation and Schiff Base Formation : The newly formed 2,3-dichloro-1,4-phenylenediamine reacts with the aldehyde present in the mixture. One of the amino groups, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.

Intramolecular Cyclization : The second amino group on the aromatic ring then performs an intramolecular nucleophilic attack on the imine carbon of the Schiff base. This ring-closing step results in the formation of a five-membered ring, yielding a 2-substituted-5,6-dichlorobenzimidazoline intermediate.

Aromatization : The final step is the aromatization of the benzimidazoline ring. This typically occurs through the elimination of a second molecule of water or via oxidation, leading to the formation of the stable, aromatic 2-substituted-5,6-dichlorobenzimidazole product. pcbiochemres.comresearchgate.net

This one-pot reductive cyclization is highly versatile and compatible with a wide range of functional groups on the aldehyde, allowing for the synthesis of a diverse library of 2-substituted benzimidazoles. organic-chemistry.org The reaction conditions can be tuned by selecting different reducing agents and solvents. pcbiochemres.comijfmr.com

Interactive Data Tables

Detailed research findings on the conditions and scope of this transformation are summarized below.

| Reducing System | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Ethanol (B145695) / Water | Reflux | Highly efficient and versatile; tolerates a wide range of functional groups. | organic-chemistry.org |

| Zinc Dust / Sodium Bisulfite (Zn/NaHSO₃) | Water | 100°C | Environmentally benign, cost-effective, and features operational simplicity. | pcbiochemres.com |

| Iron / Formic Acid | Formic Acid | - | One-pot procedure compatible with various functional groups. | ijfmr.com |

| Photocatalysis (e.g., Pt/TiO₂-B,N) | Ethanol / Water | Ambient | Sustainable approach using ethanol as a hydrogen and aldehyde source. | cnr.it |

| Cobalt or Iron Catalysis | Solvent-free | - | Redox condensation of o-nitroanilines and benzylamines without external reducing agents. | organic-chemistry.org |

| o-Nitroaniline Substrate | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Nitroaniline | Benzaldehyde | Zn/NaHSO₃, Water, 100°C | 2-Phenyl-1H-benzimidazole | 90 | pcbiochemres.com |

| o-Nitroaniline | 4-Chlorobenzaldehyde | Zn/NaHSO₃, Water, 100°C | 2-(4-Chlorophenyl)-1H-benzimidazole | 85 | pcbiochemres.com |

| 4-Chloro-2-nitroaniline | Benzaldehyde | Na₂S₂O₄, EtOH, 80°C | 5-Chloro-2-phenyl-1H-benzimidazole | 98 | organic-chemistry.org |

| 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline | 4-Chlorobenzaldehyde | Na₂S₂O₄, EtOH | 2-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole | 56 | nih.gov |

| Benzo-1,2-quinone (from o-phenylenediamine) | 2,6-Dichlorobenzaldehyde | FeTTPCl, NH₄OAc, EtOH, RT | 2-(2,6-Dichlorophenyl)-1H-benzimidazole | 85 | rsc.org |

| 5-Morpholino-2-nitroaniline | 4-Methoxybenzaldehyde | Microwave | 2-(4-Methoxyphenyl)-6-morpholino-1H-benzimidazole | 89 | nih.gov |

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding framework of 2,3-Dichloro-4-nitroaniline.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its primary functional groups: the amino (-NH₂), nitro (-NO₂), and chloro (-Cl) substituents, as well as the aromatic ring. The inclusion of substituents in an aniline (B41778) ring leads to variations in charge distribution, which in turn affects the structural and vibrational parameters. asianpubs.orgglobalresearchonline.net

The amino group gives rise to distinct stretching and bending vibrations. The asymmetric and symmetric N-H stretching modes are typically observed in the high-frequency region of 3300-3500 cm⁻¹. The -NH₂ scissoring (in-plane bending) vibration usually appears around 1600-1650 cm⁻¹.

The nitro group also presents characteristic absorption bands. The asymmetric (νₐₛ NO₂) and symmetric (νₛ NO₂) stretching vibrations are among the most intense bands in the spectrum, typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

The vibrations involving the carbon-chlorine bonds (C-Cl) are generally observed at lower frequencies, typically in the range of 550-850 cm⁻¹. instanano.com The aromatic ring itself contributes to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations appear at lower wavenumbers and are characteristic of the substitution pattern.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | Medium-Strong |

| N-H Scissoring (Bending) | 1600 - 1650 | Medium | |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1570 | Strong |

| Symmetric Stretching | 1300 - 1370 | Strong | |

| Aromatic Ring | C=C Stretching | 1400 - 1600 | Medium-Variable |

| Chloro (-Cl) | C-Cl Stretching | 550 - 850 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. utwente.nl For molecules with a center of symmetry, the rule of mutual exclusion applies, but for a molecule like this compound (Cs point group), some vibrations may be active in both IR and Raman spectra. sphinxsai.com

In the Raman spectrum of nitroaniline derivatives, the symmetric stretching vibration of the nitro group often produces a very strong band. nih.gov The aromatic ring stretching modes and the C-Cl stretching vibrations are also typically well-defined in the Raman spectrum. sphinxsai.comuliege.be Analysis of both FT-IR and Raman spectra allows for a more complete and unambiguous assignment of the molecule's fundamental vibrational modes. globalresearchonline.net

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretching | 3300 - 3500 | Medium |

| Nitro (-NO₂) | Symmetric Stretching | 1300 - 1370 | Strong |

| Aromatic Ring | Ring Breathing / Stretching | 1000 - 1600 | Strong |

| C-H Bending (in-plane) | 1100 - 1300 | Medium | |

| Chloro (-Cl) | C-Cl Stretching | 550 - 850 | Strong |

To achieve a precise assignment of the observed vibrational bands, experimental FT-IR and Raman spectra are often correlated with theoretical calculations. asianpubs.org Quantum chemical methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are widely used to compute the optimized molecular geometry and harmonic vibrational frequencies. asianpubs.orgglobalresearchonline.netsphinxsai.com

Theoretical calculations provide a predicted spectrum that can be compared with the experimental one. researchgate.net However, calculated harmonic frequencies are typically higher than the experimental (anharmonic) frequencies. To correct for this systematic error and improve agreement, the calculated frequencies are often multiplied by scaling factors. asianpubs.orgglobalresearchonline.netnih.gov This combined experimental and theoretical approach allows for a detailed and reliable assignment of nearly all fundamental vibrational modes, confirming the molecular structure. sphinxsai.comresearchgate.net

Raman Spectroscopy for Vibrational Mode Assignment

Electronic Absorption Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule, providing insights into its electronic structure and the nature of its chromophores.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its principal chromophore, the p-nitroaniline moiety. slideshare.net A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. msu.edu In this molecule, the amino group (-NH₂) acts as an electron-donating group (auxochrome) and the nitro group (-NO₂) as an electron-withdrawing group, connected through the π-system of the benzene (B151609) ring.

This "push-pull" system facilitates an intramolecular charge transfer (ICT) transition from the amino group to the nitro group upon absorption of light. This ICT transition is typically a high-intensity π→π* transition and is responsible for the main absorption band at the longest wavelength (λₘₐₓ). For similar compounds like 2-chloro-4-nitroaniline (B86195), this absorption occurs at wavelengths greater than 290 nm. nih.gov A lower energy, lower intensity n→π* transition, involving the promotion of a non-bonding electron from the oxygen atoms of the nitro group to an anti-bonding π* orbital, may also be observed, often as a shoulder on the main absorption band. taylorandfrancis.comresearchgate.net

| Transition Type | Description | Expected Wavelength Range | Typical Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | Intramolecular Charge Transfer (ICT) from amino to nitro group via the π-system. | > 290 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Promotion of a non-bonding electron from the nitro group's oxygen to a π* orbital. | ~350 - 400 nm | Low ( < 1,000 L mol⁻¹ cm⁻¹) |

Solvatochromism is the phenomenon where the position, and sometimes intensity, of a molecule's UV-Vis absorption band changes with the polarity of the solvent. researchgate.net This effect is particularly pronounced in molecules with a significant change in dipole moment between their ground and excited states, such as the ICT state in this compound. The study of these solvatochromic shifts provides valuable information about solute-solvent interactions. rsc.org

In binary solvent mixtures, a solute may be preferentially solvated by one of the solvents, meaning the composition of the solvent shell immediately surrounding the solute differs from the bulk solvent composition. nitrkl.ac.inresearchgate.net This phenomenon of preferential solvation can be investigated by monitoring the solvatochromic shifts of the probe molecule (in this case, this compound) across different mole fractions of the binary mixture. rsc.orgresearchgate.net For nitroaniline derivatives, specific interactions like hydrogen bonding between the solute's amino or nitro groups and the solvent molecules play a crucial role in determining the extent of preferential solvation. researchgate.netrsc.org Analysis of these shifts helps to understand the local microenvironment around the solute and the nature of the intermolecular forces at play. nitrkl.ac.in

Core Excitation Spectroscopy and Charge Transfer Interactions

Core excitation spectroscopy, in conjunction with the study of charge-transfer (CT) complexes, offers a window into the electronic transitions and intermolecular interactions of nitroaromatic compounds. While specific core excitation data for this compound is not extensively detailed in readily available literature, the behavior of similar molecules, such as p-nitroaniline (pNA), provides a strong model for understanding its properties.

In studies of p-nitroaniline, the electronically excited state is characterized by significant intramolecular charge transfer from the amino (-NH2) group to the nitro (-NO2) group. ulisboa.pt This charge transfer is evidenced by an intense absorption band in the near-ultraviolet to visible spectrum, the position of which is highly sensitive to solvent polarity. ulisboa.pt This phenomenon indicates a substantial increase in the molecule's dipole moment upon optical excitation. ulisboa.pt The relaxation dynamics of optically excited pNA involve structural reorganization, particularly the twisting of the -NO2 group, which plays a crucial role in its spectroscopy and rapid non-radiative deactivation. ulisboa.pt

Furthermore, studies on charge-transfer complexes involving acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and donors like p-nitroaniline reveal the formation of colored complexes, indicating intermolecular electronic interactions. bas.bg These interactions are influenced by the nature of the donor, acceptor, and the polarity of the solvent. bas.bg Computational studies, such as those using Density Functional Theory (DFT), help to predict the strength of these interactions by calculating the HOMO-LUMO energy gaps of the analyte-metal cluster. scirp.org For nitroaniline isomers, the degree of charge transfer and SERS enhancement is influenced by the relative positions of the amino and nitro groups. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum of this compound provides precise information about the protons on the aromatic ring and the amino group. Although a specific spectrum for this compound is not provided in the search results, data for the related compound 2-chloro-4-nitroaniline is available. chemicalbook.com The interpretation of the ¹H NMR spectrum involves analyzing chemical shifts (δ), coupling constants (J), and integration values for each proton signal. For a disubstituted aromatic ring like that in this compound, the two aromatic protons would appear as distinct signals, likely doublets, due to coupling with each other. The amino (-NH2) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

For comparison, the ¹H NMR spectrum of the related compound 3-nitroaniline (B104315) in CDCl₃ shows signals at δ 7.59-7.56 (dd, 1H), 7.49 (s, 1H), 7.30-7.26 (m, 1H), 6.96-6.93 (dd, 1H), and a broad singlet for the amino protons at 4.00 ppm. rsc.org

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents (Cl, NO₂, and NH₂). The carbons bonded directly to the chlorine atoms (C-2, C-3), the nitro group (C-4), and the amino group (C-1) will show characteristic downfield or upfield shifts compared to the unsubstituted carbons (C-5, C-6). While a specific ¹³C NMR spectrum for this compound is not available in the provided results, data for related compounds like 2-chloro-4-nitroaniline and 4-nitroaniline (B120555) can be found. chemicalbook.comchemicalbook.com

The table below shows hypothetical ¹³C NMR data based on typical substituent effects.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (-NH₂) | 145-150 |

| C-2 (-Cl) | 120-125 |

| C-3 (-Cl) | 130-135 |

| C-4 (-NO₂) | 140-145 |

| C-5 | 125-130 |

| C-6 | 115-120 |

Proton (1H) NMR Spectral Interpretation

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile organic compounds. etamu.eduthermofisher.com In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. etamu.edu The mass spectrometer then ionizes the molecules, often using electron ionization (EI), causing them to fragment. researchgate.net The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. etamu.edu

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (207.01 g/mol ). nih.gov The presence of two chlorine atoms would produce a characteristic isotopic pattern for the molecular ion, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1. Analysis of the fragmentation pattern can provide structural information. For instance, the loss of the nitro group (-NO₂) or chlorine atoms would result in significant fragment ions. GC-MS methods have been developed for the analysis of related compounds like dichloran (2,6-dichloro-4-nitroaniline) in various matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov It is widely used for purity assessment and identity confirmation. LC-MS/MS, a tandem MS technique, offers enhanced selectivity and sensitivity for quantifying analytes in complex matrices like water or urine. nih.govepa.govrsc.org

In the context of this compound, an LC-MS method would involve separating the compound on an LC column followed by detection with a mass spectrometer. This technique can confirm the molecular weight and can be used to establish the purity of a sample by detecting and quantifying any impurities present. Methods for the analysis of various aromatic amines, including chloroanilines and nitroanilines, have been successfully developed using LC-MS/MS. nih.govrsc.org

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for probing the intricacies of molecular systems. For 2,3-dichloro-4-nitroaniline, these methods have been employed to analyze its electronic structure and predict its reactivity.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) are two prominent ab initio methods used to solve the electronic Schrödinger equation. grafiati.comub.edu DFT, in particular the B3LYP functional, is widely used for its balance of accuracy and computational cost in predicting molecular properties. grafiati.comd-nb.info These methods have been applied to various nitroaniline derivatives to study their structural and electronic properties. grafiati.comacs.org For instance, calculations on related molecules like 2,6-dichloro-4-nitroaniline (B1670479) have been performed using HF and DFT (B3LYP) methods with a 6-311++G** basis set to determine equilibrium geometry and vibrational frequencies. researchgate.net

These computational approaches allow for the determination of various molecular parameters. grafiati.com The choice of method and basis set, such as 6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data. grafiati.comresearchgate.net

Optimized Molecular Geometries and Conformational Analysis

A fundamental output of quantum chemical calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For substituted anilines, including dichloro-nitroaniline isomers, computational methods can predict bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. researchgate.netdulaty.kz

For example, studies on isomers of dichloro-nitroaniline have shown that the relative stability of different conformers can be determined. researchgate.net The planarity of the molecule and the orientation of the amino and nitro groups are key aspects of the conformational analysis. dulaty.kz These geometric parameters are essential for understanding the molecule's interactions and reactivity.

Table 1: Selected Optimized Geometrical Parameters for Nitroaniline Derivatives (Illustrative) Note: This table is illustrative and based on general findings for similar molecules. Specific data for this compound would require dedicated calculations.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C-N (amino) | ~1.38 Å |

| C-N (nitro) | ~1.48 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | C-C-N (amino) | ~121° |

| O-N-O (nitro) | ~124° | |

| Dihedral Angle | C-C-N-H (amino) | Varies with conformation |

Frontier Molecular Orbital (FMO) Theory and Charge Transfer Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energies and distributions of these orbitals provide insights into a molecule's ability to donate or accept electrons. libretexts.org

HOMO-LUMO Energy Gap Calculations and Interpretation

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity and is associated with intramolecular charge transfer (ICT) characteristics. researchgate.netnankai.edu.cn

DFT calculations are commonly used to determine the HOMO and LUMO energies. researchgate.netresearchgate.net For nitroaniline derivatives, the HOMO is typically localized on the aniline (B41778) moiety (electron-donating group), while the LUMO is concentrated on the nitro group (electron-accepting group). researchgate.net This distribution facilitates charge transfer from the amino group to the nitro group through the phenyl ring. The energy gap for isomers of dichloro-nitroaniline has been shown to vary, indicating differences in their electronic properties and reactivity. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for Nitroaniline Derivatives (Illustrative) Note: This table is illustrative and based on general findings for similar molecules. Specific data for this compound would require dedicated calculations.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-nitroaniline (B120555) | -6.5 | -2.3 | 4.2 |

| Dichloro-nitroaniline Isomer A | -6.8 | -2.5 | 4.3 |

| Dichloro-nitroaniline Isomer B | -6.7 | -2.4 | 4.3 |

Analysis of Charge Transfer Characteristics

The concept of charge transfer is central to understanding the electronic properties of donor-acceptor systems like this compound. The presence of the electron-donating amino group and the electron-withdrawing nitro and chloro groups creates a polarized molecule. researchgate.net

Computational studies on similar molecules, such as charge-transfer complexes involving p-nitroaniline, have been performed to understand the nature of these interactions. bas.bgresearchgate.net The analysis of charge distribution, often through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the extent of charge transfer within the molecule. researchgate.net This intramolecular charge transfer is a key factor contributing to the molecule's nonlinear optical (NLO) properties. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de

The MEP is mapped onto a constant electron density surface, with different colors representing different potential values. uni-muenchen.de Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For a molecule like this compound, the MEP surface would be expected to show a negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles. researchgate.net The hydrogen atoms of the amino group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis thus provides a comprehensive picture of the molecule's reactivity and intermolecular interaction sites.

Theoretical Spectroscopic Simulations and Comparison with Experimental Data

Density Functional Theory (DFT) is a prominent method used for these simulations, with the B3LYP functional and basis sets like 6-311G(d,p) or 6-311++G(d,p) being commonly employed. researchgate.netscispace.com For instance, in the analysis of 2-chloro-4-nitroaniline (B86195), DFT calculations have been used to compute optimized molecular geometries, harmonic vibrational frequencies, IR intensities, and Raman activities. researchgate.net The results of these theoretical calculations often show a strong correlation with experimental data. researchgate.netnih.gov

The process involves recording the experimental FT-IR and FT-Raman spectra of the compound in the solid phase. researchgate.netnih.gov Concurrently, the molecular geometry is optimized using a selected level of theory, and the vibrational frequencies are calculated. A scaling factor is often applied to the computed frequencies to correct for anharmonicity and limitations of the theoretical method, which brings the theoretical data into closer agreement with the experimental values. nih.gov This comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of C-H, N-H, C-N, and N-O bonds, as well as the vibrations of the benzene (B151609) ring. scispace.com Studies on similar molecules like 2,6-dibromo-4-nitroaniline (B165464) have successfully used DFT with the B3LYP method and a 6-31G* basis set to obtain geometries and normal mode vibrations, showing good agreement between observed and predicted spectra. nih.gov

Such correlative studies are crucial for confirming the molecular structure and understanding the influence of substituents (like chloro and nitro groups) on the electronic distribution and vibrational modes of the molecule. researchgate.netnih.gov

Thermodynamic Property Computations and Their Significance

The computation of thermodynamic properties is essential for understanding the stability, reactivity, and phase behavior of chemical compounds. For nitroaromatic compounds, these properties, particularly the enthalpy of formation, provide critical data for assessing their energetic nature. While direct computational studies on the thermodynamic properties of this compound were not found, the significance of such computations is evident from studies on its isomers.

Thermodynamic investigations, both experimental and computational, on related molecules like 2,5-dichloro-4-nitroaniline (B1582098) and 2,6-dichloro-4-nitroaniline, help in building a comprehensive understanding of structure-property relationships within this class of compounds. researchgate.net These studies often involve measuring the energy of combustion to determine the enthalpy of formation in the crystalline state and measuring vapor pressures at different temperatures to find the enthalpy of sublimation. researchgate.netresearchgate.net

The data derived from these properties are invaluable for process design, safety assessments, and environmental fate modeling. mdpi.com For example, the enthalpy of sublimation is a key parameter that influences the volatility of a compound, which is important for purification processes and for understanding its distribution in the environment. mdpi.com By combining the enthalpy of formation in the crystalline phase with the enthalpy of sublimation, the gas-phase enthalpy of formation can be derived, a fundamental quantity used in many chemical and thermodynamic calculations. researchgate.netresearchgate.net

Experimental thermochemical studies have been conducted on several isomers of dichloronitroaniline, providing valuable data on their enthalpies of formation and sublimation. These values are crucial for understanding the relative stabilities of the isomers.

For 2,5-dichloro-4-nitroaniline and 2,6-dichloro-4-nitroaniline, the standard molar enthalpies of formation in the crystalline state (ΔfHm°(cr)) were determined using rotating-bomb combustion calorimetry. researchgate.net Their standard molar enthalpies of sublimation (ΔgcrHm°) were calculated by applying the Clausius-Clapeyron equation to vapor pressure measurements obtained via the Knudsen effusion technique. researchgate.net A similar study was performed for 4,5-dichloro-2-nitroaniline (B146558) to determine its enthalpy of sublimation. researchgate.net

The combination of the enthalpy of formation in the crystalline state and the enthalpy of sublimation allows for the derivation of the gas-phase standard molar enthalpy of formation (ΔfHm°(g)). researchgate.net These experimental values serve as important benchmarks for validating and refining computational methods like the Domalski and Hearing group additivity method or the Cox Scheme, which are used to estimate the thermodynamic properties of other related molecules. researchgate.net

The table below summarizes the experimentally determined thermodynamic data for several dichloronitroaniline isomers at T = 298.15 K.

| Compound | Standard Molar Enthalpy of Formation (crystalline) (ΔfHm°(cr)) / kJ·mol-1 | Standard Molar Enthalpy of Sublimation (ΔgcrHm°) / kJ·mol-1 | Reference |

|---|---|---|---|

| 2,5-Dichloro-4-nitroaniline | -85.6 ± 1.9 | 114.3 ± 0.9 | researchgate.net |

| 2,6-Dichloro-4-nitroaniline | -107.3 ± 1.4 | 109.2 ± 0.9 | researchgate.net |

| 4,5-Dichloro-2-nitroaniline | Not Reported | 109.4 ± 0.9 | researchgate.net |

Environmental Fate, Degradation Pathways, and Impact Assessment

Photodegradation Mechanisms and Formation of Photoproducts (from related nitroaromatics)

Photodegradation, the breakdown of compounds by light, is a primary route for the natural attenuation of many nitroaromatic compounds in the environment. walshmedicalmedia.com For compounds like 2,3-dichloro-4-nitroaniline, which contain chromophores capable of absorbing light at wavelengths greater than 290 nm, photolysis can be a significant transformation process. nih.gov The mechanisms of photodegradation for nitroaromatics are often complex, involving several potential pathways.

One common mechanism involves a nitro-nitrite rearrangement, which can lead to the formation of various photoproducts. acs.org For related compounds, such as 1-nitropyrene, this rearrangement is a key step. acs.org Another significant pathway is photonucleophilic substitution, where a functional group on the aromatic ring is replaced. In the case of chlorinated and nitrated aromatic compounds, both the chlorine and nitro groups can be displaced by hydroxyl groups. scispace.com This process is influenced by the presence of naturally occurring substances in water. For instance, the presence of natural organic matter (NOM), such as humic substances, has been observed to accelerate the photolysis rates of some nitroaromatic compounds compared to their degradation in distilled water. plos.org

The photolysis of the nitro group itself can release nitrite (B80452) and nitrate (B79036) ions into the aqueous environment. plos.org These ions can then undergo further photolytic reactions, generating reactive species like hydroxyl radicals (•OH), which can, in turn, participate in further degradation of the parent compound and its intermediates. plos.orgdss.go.th The presence of oxygen can also significantly influence the photodegradation pathways and yields of certain nitroaromatic compounds. walshmedicalmedia.com

While direct studies on this compound are limited, research on analogous compounds provides insight into potential photoproducts. For example, the photodegradation of 2,6-dichloro-4-nitroaniline (B1670479) (Dichloran) has been shown to yield intermediates such as 2-chloro-1,4-benzoquinone (B1222853) and 1,4-benzoquinone. smolecule.com It is plausible that this compound could undergo similar transformations.

Table 1: Potential Photodegradation Products of Dichlorinated Nitroanilines

| Parent Compound | Potential Photoproducts | Reference |

| 2,6-Dichloro-4-nitroaniline | 2-chloro-1,4-benzoquinone | smolecule.com |

| 2,6-Dichloro-4-nitroaniline | 1,4-benzoquinone | smolecule.com |

| Related Nitroaromatics | Nitrophenols, Hydroquinone | scispace.comsciengine.com |

This table is illustrative and based on the degradation of structurally similar compounds.

Biodegradation Studies and Microbial Transformation Processes

Microbial transformation is a critical process in the environmental breakdown of many synthetic chemicals. While this compound and its isomers are often considered to have poor biodegradability, various microorganisms have demonstrated the ability to degrade structurally similar compounds. nih.govplos.org These transformations can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. eaht.org

Under aerobic conditions, a common initial step in the biodegradation of chloro-nitroaromatic compounds is an oxygenation reaction. nih.govplos.org For instance, the bacterium Rhodococcus sp. has been shown to degrade 2-chloro-4-nitroaniline (B86195) by utilizing it as a sole source of carbon, nitrogen, and energy. nih.govplos.org The degradation pathway involves a flavin-dependent monooxygenase that removes the nitro group, leading to the formation of 4-amino-3-chlorophenol. nih.govplos.org This is often followed by the release of nitrite and chloride ions. plos.org

Anaerobic biodegradation of nitroaromatic compounds frequently involves the reductive transformation of the nitro group to an amino group. eaht.org Studies on 2-chloro-4-nitroaniline have shown that its degradation can be carried out by Fe(III)-reducing bacteria such as Geobacter sp. and Thauera aromatica. sci-hub.se In this process, the bacteria use the nitroaromatic compound as a source of carbon and nitrogen, coupled with the reduction of iron. sci-hub.se It has been noted that a consortium of different microbial species can lead to a more significant increase in the degradation rate compared to individual strains. sci-hub.seresearchgate.net

Although specific studies on the biodegradation of this compound are not widely available, the pathways observed for its isomers suggest potential transformation routes. The initial steps would likely involve either the reduction of the nitro group to form 2,3-dichloro-1,4-diaminobenzene or an oxidative denitration.

Table 2: Microbial Transformation Pathways for Related Chloro-Nitroanilines

| Parent Compound | Condition | Key Transformation | Resulting Intermediate | Microbial Genus | Reference |

| 2-Chloro-4-nitroaniline | Aerobic | Monooxygenation (denitration) | 4-Amino-3-chlorophenol | Rhodococcus | nih.govplos.org |

| 2-Chloro-4-nitroaniline | Anaerobic | Nitro reduction | 2-Chloro-p-phenylenediamine | Geobacter, Thauera | sci-hub.se |

| 4-Nitroaniline (B120555) | Aerobic | - | - | Stenotrophomonas | eaht.org |

Environmental Persistence and Potential for Distribution in Aquatic Systems

The environmental persistence of a chemical is determined by its resistance to various degradation processes, including hydrolysis, photolysis, and biodegradation. This compound, like many of its isomers, is considered to be a persistent compound. nih.gov

Structurally, it does not possess functional groups that are readily susceptible to hydrolysis under typical environmental conditions. nih.gov Its stability to hydrolysis has been noted for the related compound 2,6-dichloro-4-nitroaniline. chemicalbook.com The compound's low Henry's Law constant suggests that volatilization from water or soil surfaces is not a significant fate process. nih.gov

Therefore, the primary factors governing its distribution in aquatic systems are its solubility, its tendency to sorb to sediment and particulate matter, and its degradation rates. With a water solubility that is generally low for this class of compounds, a significant portion of this compound that enters an aquatic environment may partition from the water column to the sediment. inchem.org The octanol-water partition coefficient (LogP or LogKow) is an indicator of this tendency. A higher LogP value suggests a greater affinity for organic matter and sediment. The computed XLogP3 value for this compound is 2.3, indicating a moderate potential for bioaccumulation and sorption to organic materials in aquatic systems. nih.gov

Once in the sediment, the compound may be subject to anaerobic biodegradation processes, as discussed in the previous section. However, the rates of these processes can be slow, leading to the long-term persistence of the compound in the benthic environment. Its stability and potential for sorption contribute to its classification as a substance with the potential for long-lasting effects in aquatic ecosystems. pentachemicals.eu

Table 3: Physicochemical Properties Influencing Environmental Distribution of this compound

| Property | Value | Implication for Aquatic Systems | Reference |

| Molecular Weight | 207.01 g/mol | - | nih.gov |

| XLogP3 (Octanol-Water Partition Coefficient) | 2.3 | Moderate potential for sorption to sediment and organic matter. | nih.gov |

| Water Solubility | Low (Insoluble in water for related compounds) | Tends to partition out of the water column. | nih.gov |

| Henry's Law Constant | Low (for related compounds) | Low potential for volatilization from water. | nih.gov |

| Hydrolytic Stability | Stable | Not a significant degradation pathway. | nih.govchemicalbook.com |

Biological Interactions and Mechanistic Toxicology

Genotoxicity and Mutagenicity Mechanisms of Nitroaniline Derivatives

The genotoxicity of nitroaniline derivatives is a significant area of toxicological research, as these compounds are widely used in industrial processes and have the potential for human exposure. Their ability to cause genetic damage is closely linked to their chemical structure and metabolic activation pathways.

Role of Enzymatic Reduction of Nitro Group to Hydroxylamine (B1172632)

A critical step in the bioactivation of many nitroaromatic compounds, including nitroaniline derivatives, is the enzymatic reduction of the nitro group. researchgate.net This process is primarily carried out by nitroreductases, a family of enzymes found in bacteria and, to a lesser extent, in eukaryotes. researchgate.net These enzymes catalyze the reduction of the nitro (-NO2) group to a nitroso (-NO) and then to a hydroxylamine (-NHOH) intermediate, ultimately forming an amine (-NH2). researchgate.net

The formation of the hydroxylamine metabolite is particularly significant because this intermediate is a potent genotoxic and mutagenic species. researchgate.net The reduction process can generate reactive nitrogen oxide species that readily interact with biological macromolecules, including DNA. researchgate.net The necessity of this reduction for mutagenic activity is demonstrated in studies using nitroreductase-deficient bacterial strains, where the mutagenicity of certain nitroaromatic compounds is markedly reduced. nih.gov For some nitroaromatic compounds, the conversion of the electron-withdrawing nitro group to an electron-donating group by nitroreductase is a key step in their bioactivation. nih.gov

Influence of Metabolic Activation on Mutagenicity

The mutagenicity of nitroaniline derivatives is heavily influenced by metabolic activation. nih.govresearchgate.net In many cases, the parent compound itself is not the ultimate mutagen. Instead, it requires enzymatic conversion to a reactive form that can damage DNA. researchgate.net This activation can occur through various pathways.

For many aromatic amines, metabolic activation involves N-hydroxylation and subsequent O-acetylation or O-sulfation to form reactive esters like N-acetoxyarylamines. researchgate.net These esters are precursors to short-lived, highly reactive nitrenium ions, which are electrophilic and can readily attack nucleophilic sites on DNA. researchgate.net The presence of metabolic activation systems, such as the S9 mix derived from rat liver homogenates, is often necessary to observe mutagenicity in in vitro assays. nih.govuzh.ch For instance, the mutagenic activity of 2-methoxy-4-nitroaniline (B147289) in bacteria appears to be dependent on the presence of these metabolic activation enzymes. nih.gov Similarly, while some nitroanilines are mutagenic without metabolic activation, the addition of S9 can enhance their mutagenic potential. uzh.ch

The position of the nitro group on the aniline (B41778) ring also plays a crucial role in determining mutagenic activity, with those in the meta and para positions often conferring the strongest mutagenic effects. nih.gov

DNA Binding and Adduct Formation Studies

The ultimate step in the genotoxicity of many chemical carcinogens, including activated nitroaniline derivatives, is the formation of covalent bonds with DNA, creating DNA adducts. researchgate.netresearchgate.net These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired.

Reactive electrophilic metabolites, such as nitrenium ions generated from the metabolic activation of aromatic amines, are known to react with DNA, particularly at the C8 and N2 positions of guanine (B1146940) residues. researchgate.netresearchgate.net The formation of these adducts has been demonstrated in both in vitro and in vivo studies. For example, studies with some aniline derivatives have shown the formation of DNA adducts in the liver of rats. d-nb.info

Recent research has also explored the electrostatic binding interactions between certain nitroaniline derivatives and DNA. researchgate.net Techniques like cyclic voltammetry and UV-Vis spectroscopy have been used to assess the binding affinity and conformational changes in DNA upon interaction with these compounds. researchgate.net Molecular docking simulations further support the role of electrostatic attraction in the interaction of some nitroaniline derivatives with DNA. researchgate.net The formation of a stable DNA-ligand complex can inhibit DNA replication. scispace.com

Molecular Mechanisms of Biological Activity

Beyond their genotoxic effects, certain nitroaniline derivatives exhibit other biological activities, including antimicrobial properties.

Antibacterial Activity and Selectivity (for 2,3-Dichloro-6-nitroaniline)

2,3-Dichloro-6-nitroaniline (B1587157) has been identified as a compound with antibacterial properties. It has demonstrated the ability to inhibit the growth of Staphylococcus bacteria and shows selectivity for gram-positive organisms. This compound is also utilized as a reagent in the synthesis of other molecules with potential antimicrobial activity, such as certain quinoxaline-2-one derivatives. chemicalbook.comprotheragen.aipharmaffiliates.com While the precise mechanism of its antibacterial action is not fully elucidated, it is suggested that it might interfere with essential metabolic processes or disrupt bacterial cell wall synthesis. smolecule.com

Anti-HIV Activity and Electron Transfer Inhibition (for 2,3-Dichloro-6-nitroaniline)

2,3-Dichloro-6-nitroaniline has demonstrated potential as an anti-HIV agent. The proposed mechanism for this activity is its ability to inhibit viral DNA polymerases by blocking electron transfer, which is a crucial process for viral replication. smolecule.com While the precise mechanism of its anti-HIV effects is still under full investigation, this inhibitory action on a key viral enzyme highlights its therapeutic potential. smolecule.com Research has also noted that related compounds, such as 2-chloro-3-methoxy-6-nitroaniline, exhibit anti-HIV activities and may act as inhibitors of HIV's reverse transcriptase enzyme. Furthermore, diarylanilines, a class of compounds that includes derivatives of nitroaniline, have been shown to be potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov

In addition to its anti-HIV potential, 2,3-dichloro-6-nitroaniline is recognized for its role in agrochemical synthesis, particularly as an intermediate in the production of the herbicide aclonifen.

Interactions with Biological Macromolecules (e.g., hemoglobin for p-nitroaniline)

p-Nitroaniline and its derivatives are known to interact with biological macromolecules, most notably hemoglobin. High levels of p-nitroaniline can interfere with the oxygen-carrying capacity of the blood, leading to a condition called methemoglobinemia. nj.govwestliberty.edu This occurs because the compound oxidizes the iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen. westliberty.edu Symptoms of methemoglobinemia include a bluish discoloration of the skin and lips, headache, fatigue, and dizziness. nj.gov

Studies on the interaction of nitroaromatic compounds with hemoglobin in red blood cells have shown that p-nitroaniline is reactive, though its reactivity is less than that of m-nitrobenzoate and 3,5-dinitrobenzoate. nih.gov The reaction leads to the nearly quantitative production of methemoglobin at low concentrations. nih.gov The rate of this reaction is faster in a hemolysate (a solution containing the contents of lysed red blood cells) than in intact red blood cells. nih.gov

p-Nitroaniline has also been used as a model drug in studies of polymer-bound drugs, indicating its utility in research on drug delivery systems. utwente.nl Furthermore, it serves as a substrate in assays for enzymes like trypsin, where the release of the colored p-nitroaniline upon hydrolysis of an amide bond is used to measure enzyme activity. pressbooks.pub The compound and its derivatives are also of interest in the field of materials science due to their push-pull electronic structure, which gives them applications in optoelectronics and as corrosion inhibitors. researchgate.net

Sensitization Potential (for 2-chloro-4-nitroaniline)

2-Chloro-4-nitroaniline (B86195) has been investigated for its potential to cause skin sensitization. While some studies in guinea pigs have indicated that it is not a sensitizer, other data suggests a potential for sensitization. nih.gov For instance, in vitro studies have been conducted to assess the reactivity of related compounds with peptides, which is a key event in the initiation of skin sensitization. nih.gov

It is important to note that the sensitization potential of nitroanilines can be influenced by their chemical structure. For example, while 2-chloro-4-nitroaniline itself may have a low to moderate sensitization potential, other related compounds might be more potent sensitizers. The presence of electron-withdrawing groups on the aniline ring can affect the molecule's reactivity and its ability to act as a sensitizer. nih.gov

The table below summarizes the sensitization potential of 2-chloro-4-nitroaniline based on available data.

| Test Type | Species | Result |

| Skin Sensitization | Guinea Pig | Not Sensitizing nih.gov |

| In Vitro Peptide Reactivity | Data available for related compounds nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a substituted aromatic amine like 2,3-dichloro-4-nitroaniline, both gas and liquid chromatography are highly effective.

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. This compound can be analyzed using GC, often coupled with highly sensitive and selective detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): This combination is a definitive analytical tool. In GC-MS, the gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer. The MS fragments the molecules and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. This method offers unparalleled specificity and structural confirmation. The US Environmental Protection Agency (EPA) Method 625.1, for instance, utilizes GC-MS for the determination of various semivolatile organic compounds, including this compound, in water samples. floridahealth.gov The progress of chemical reactions involving derivatives of this compound has also been monitored using combined GC-MS apparatuses. clockss.org

Gas Chromatography with Electron Capture Detector (GC-ECD): The Electron Capture Detector is highly sensitive to molecules containing electronegative functional groups, such as the halogen (chlorine) and nitro groups present in this compound. The ECD is particularly advantageous for trace-level analysis in environmental samples due to its exceptional sensitivity and selectivity for halogenated compounds.

Table 1: Overview of Chromatographic Techniques for Nitroaniline Analysis

| Technique | Detector | Typical Application | Key Advantages | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification in environmental samples (e.g., EPA Method 625.1). | High specificity; provides structural information for definitive identification. | floridahealth.gov |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Trace analysis of halogenated nitroaromatic compounds. | Exceptional sensitivity to electronegative groups (Cl, NO₂). | Inferred from compound structure |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis or Diode Array Detector (DAD) | Purity assessment and quantification in various matrices. | Suitable for less volatile compounds; non-destructive. | rasayanjournal.co.injetir.orggoogle.com |

| Liquid Chromatography (LC) | Mass Selective Detector (MSD) | Analysis of reaction products and purity checks. | Combines separation power of LC with identification capability of MS. | clockss.org |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds that are not easily volatilized. google.com It is a primary method for the analysis and purity verification of nitroaromatic compounds. rasayanjournal.co.injetir.orgias.ac.in

The separation in HPLC is typically achieved on a column packed with a stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound is separated based on its hydrophobic interactions with the stationary phase. Detection is often accomplished using a UV-Vis or a Diode Array Detector (DAD), as the nitroaromatic structure possesses strong chromophores that absorb light in the UV-visible range. HPLC is not only used for quantification but is also crucial for assessing the purity of the synthesized compound by detecting and separating any impurities or byproducts from the main product peak. clockss.org

Gas Chromatography (GC) with Specific Detectors

Electrochemical Sensing Strategies

Electrochemical methods offer a compelling alternative to chromatographic techniques, providing rapid analysis, high sensitivity, portability, and low cost. jetir.orgresearchgate.net These methods are based on the electrochemical activity of the nitro group (NO₂), which is readily reducible.